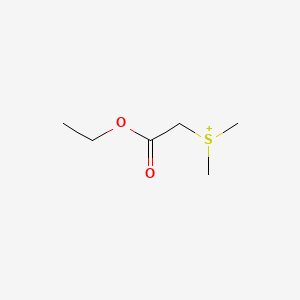

(2-Ethoxy-2-oxoethyl)dimethylsulfonium

Description

Historical Development of Sulfur Ylide Chemistry

The journey of sulfur ylide chemistry is a rich narrative of discovery and innovation that has significantly expanded the synthetic organic chemist's toolbox.

The conceptual origins of ylide chemistry can be traced back to the late 19th and early 20th centuries, with the first ylide reported by Michaelis in 1894 and the first characterized ylide isolated by Staudinger in 1919. nih.gov However, the synthetic potential of sulfur ylides began to be truly appreciated in the mid-20th century. A seminal moment in this field was the discovery of the Johnson-Corey-Chaykovsky reaction in 1961 by A. William Johnson, which was subsequently and significantly developed by E. J. Corey and Michael Chaykovsky. acs.org This reaction demonstrated the utility of sulfur ylides, such as dimethylsulfonium methylide and dimethyloxosulfonium methylide, in the synthesis of three-membered rings like epoxides, aziridines, and cyclopropanes from aldehydes, ketones, and imines. acs.orgacs.org This pioneering work established sulfur ylides as key reagents for the construction of small, strained ring systems, which are valuable intermediates in the synthesis of more complex molecules. chemicalbook.com

While the initial focus was on unstabilized ylides, the development of stabilized sulfur ylides broadened the scope of their applications. Stabilized ylides feature an electron-withdrawing group attached to the carbanionic carbon, which delocalizes the negative charge and increases the ylide's stability. acs.org This increased stability makes them easier to handle and often leads to different reactivity and selectivity compared to their unstabilized counterparts. acs.org The presence of groups like esters, ketones, or nitriles allows for more controlled reactions. acs.org The ylide derived from (2-Ethoxy-2-oxoethyl)dimethylsulfonium, ethyl (dimethylsulfuranylidene)acetate, is a prime example of a stabilized ylide. Its development allowed for the efficient synthesis of cyclopropanes from α,β-unsaturated compounds and epoxides from α-dicarbonyl compounds, showcasing the unique synthetic utility of this class of reagents. acs.orgacs.org

Classification and Reactivity Profile of Stabilized Sulfonium (B1226848) Ylides

Sulfur ylides are broadly classified into two main types: sulfonium ylides and sulfoxonium ylides, distinguished by the oxidation state of the sulfur atom. acs.org They are further categorized as "stabilized" or "unstabilized" based on the substituents on the carbanionic carbon. acs.org

Stabilized sulfonium ylides, such as ethyl (dimethylsulfuranylidene)acetate, possess an electron-withdrawing group (in this case, an ethoxycarbonyl group) that delocalizes the negative charge of the carbanion, rendering the ylide more stable than unstabilized ylides like dimethylsulfonium methylide. acs.org This stability influences their reactivity; they are generally less reactive and more selective than unstabilized ylides. chemicalbook.com

The reactivity of stabilized sulfonium ylides is characterized by nucleophilic attack of the carbanion on an electrophilic center. acs.org In reactions with aldehydes and ketones, this initial attack is followed by an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfide (B99878) group to form an epoxide. chemicalbook.com With α,β-unsaturated systems, stabilized ylides typically undergo a conjugate addition (Michael addition) to the double bond, followed by ring closure to form a cyclopropane (B1198618) ring. acs.orgenamine.net

Significance and Versatility of this compound as a Synthetic Reagent

This compound, and its corresponding ylide, ethyl (dimethylsulfuranylidene)acetate (EDSA), is a significant reagent in organic synthesis due to its stability and versatile reactivity. chemicalbook.comchemicalbook.com The synthesis of the precursor salt, this compound bromide, is straightforward, typically involving the reaction of dimethyl sulfide with ethyl bromoacetate (B1195939). chemicalbook.comchemicalbook.com The ylide is then generated by treatment with a base. chemicalbook.comchemicalbook.com

The versatility of EDSA is demonstrated by its reactions with a wide array of electrophiles. acs.orgchemicalbook.comchemicalbook.com It is not only effective in forming cyclopropanes and epoxides but can also react with acid chlorides, isocyanates, and acetylenic esters to generate new, stable sulfur ylides. acs.org This ability to act as a nucleophile in various contexts makes it a valuable tool for constructing a diverse range of molecular architectures. chemicalbook.comchemicalbook.com

Overview of Key Transformations Mediated by this compound

The ylide derived from this compound, ethyl (dimethylsulfuranylidene)acetate (EDSA), mediates several important chemical transformations, primarily in the synthesis of cyclopropanes and epoxides. acs.orgacs.org

Cyclopropanation Reactions: EDSA reacts readily with α,β-unsaturated compounds, such as esters, ketones, and nitriles, to afford cyclopropane derivatives. acs.org The reaction proceeds via a Michael-type addition of the ylide to the carbon-carbon double bond, followed by an intramolecular displacement of dimethyl sulfide. acs.org

Table 1: Cyclopropanation of α,β-Unsaturated Compounds with EDSA

| Electrophile | Product | Yield (%) |

|---|---|---|

| Ethyl acrylate | Diethyl 1,2-cyclopropanedicarboxylate | 85 |

| Acrylonitrile | Ethyl 2-cyanocyclopropanecarboxylate | 80 |

| Methyl vinyl ketone | Ethyl 2-acetylcyclopropanecarboxylate | 75 |

Data sourced from studies on the reactions of ethyl (dimethylsulfuranylidene)acetate. acs.org

Epoxidation Reactions: EDSA is also effective in the epoxidation of certain carbonyl compounds, particularly α-dicarbonyl compounds. acs.org The reaction involves the nucleophilic attack of the ylide on one of the carbonyl carbons, followed by ring closure to form the epoxide. acs.org

Table 2: Epoxidation of α-Dicarbonyl Compounds with EDSA

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzil | Ethyl 2,3-diphenyl-2,3-epoxy-3-benzoylpropionate | 90 |

| Diacetyl | Ethyl 2,3-dimethyl-2,3-epoxy-3-acetylpropionate | 40 |

Data sourced from studies on the reactions of ethyl (dimethylsulfuranylidene)acetate. acs.org

These transformations highlight the utility of this compound as a reagent for the stereocontrolled synthesis of complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H13O2S+ |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl)-dimethylsulfanium |

InChI |

InChI=1S/C6H13O2S/c1-4-8-6(7)5-9(2)3/h4-5H2,1-3H3/q+1 |

InChI Key |

CEIAVIMWULHOEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C[S+](C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Ethoxy 2 Oxoethyl Dimethylsulfonium Derived Ylides

Ylide Formation and Stabilization in Reaction Media

The generation and subsequent reactivity of the ylide derived from (2-Ethoxy-2-oxoethyl)dimethylsulfonium are fundamentally influenced by its electronic structure and the conditions of the reaction medium. As a "stabilized" ylide, its behavior contrasts with that of non-stabilized counterparts like dimethylsulfonium methylide. wikipedia.orgmdpi.com

Deprotonation Pathways and Base Compatibility

The formation of the sulfur ylide is achieved through the deprotonation of its precursor, the this compound salt. This process involves the removal of a proton from the carbon atom situated between the positively charged sulfur and the carbonyl group (the α-carbon). The acidity of this proton is significantly enhanced due to the inductive and resonance effects of the adjacent sulfonium (B1226848) and ethoxycarbonyl groups.

The choice of base is critical for efficient ylide generation. The base must be strong enough to deprotonate the sulfonium salt but compatible with the ester functionality to avoid side reactions like saponification. The pKa of the α-proton in comparable ester-stabilized sulfonium salts is low enough to permit the use of a variety of bases.

| Base | Typical Solvent(s) | Relative Strength | Compatibility Notes |

|---|---|---|---|

| Sodium hydride (NaH) | DMSO, THF | Strong | Commonly used for generating sulfur ylides; heterogeneous reaction. adichemistry.com |

| Potassium tert-butoxide (KOtBu) | DMSO, THF | Strong | Effective and soluble in organic solvents, offering homogeneous reaction conditions. nrochemistry.com |

| Lithium diisopropylamide (LDA) | THF | Very Strong | Effective at low temperatures, but its high reactivity may lead to side reactions if not controlled. |

| Sodium hydroxide (B78521) (NaOH) | CH2Cl2/H2O (Phase Transfer) | Strong | Can be used under phase-transfer catalysis conditions to minimize ester hydrolysis. |

The generation of the ylide is typically performed in situ, where it immediately reacts with an electrophile present in the mixture. organic-chemistry.org This approach minimizes the decomposition of the often reactive and thermally unstable ylide.

Resonance and Electronic Effects on Ylide Stability and Reactivity

The ylide derived from this compound is classified as a "stabilized ylide". adichemistry.com This stability arises from the delocalization of the negative charge on the α-carbon across the adjacent ethoxycarbonyl group. This delocalization is described by two primary resonance structures: the ylide form, with a formal negative charge on the carbon and a positive charge on the sulfur, and the enolate form.

This resonance stabilization has a profound impact on the ylide's properties. Compared to unstabilized ylides (e.g., dimethylsulfonium methylide), the ester-stabilized ylide is:

More stable: It can be prepared and handled under less stringent conditions and has a longer half-life. thieme-connect.de

Less nucleophilic and less reactive: The delocalization of the carbanion's electron density reduces its nucleophilicity. mdpi.com

More selective: Its reactions are often more selective, and crucially, the initial nucleophilic addition step can be reversible. adichemistry.comlibretexts.org

The electron-withdrawing nature of the ethoxycarbonyl group is the primary contributor to this stability. adichemistry.com This modulation of reactivity is a key feature that synthetic chemists exploit to control reaction outcomes.

Detailed Reaction Pathways and Intermediates

The classic reaction involving this ylide is the Corey-Chaykovsky reaction, which typically leads to the formation of epoxides from aldehydes and ketones. wikipedia.orgorganic-chemistry.org The mechanism proceeds through distinct, well-defined intermediates.

Nucleophilic Addition and Betaine (B1666868) Formation

The first step of the reaction mechanism is the nucleophilic attack of the ylide's carbanion on an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone. nrochemistry.comorganic-chemistry.org This addition forms a C-C bond and results in a zwitterionic intermediate known as a betaine. mdpi.com

A critical feature of stabilized ylides like this compound methylide is the reversibility of this initial addition step. researchgate.netresearchgate.net Experimental studies, including crossover experiments, have demonstrated that for ester-stabilized ylides, the betaine can revert to the starting ylide and carbonyl compound. researchgate.netresearchgate.net This reversibility allows for an equilibrium to be established between the various possible stereoisomeric betaine intermediates. Consequently, the reaction can be steered towards the thermodynamically most stable product. libretexts.org In contrast, reactions with unstabilized ylides are often under kinetic control, as the initial addition is typically fast and irreversible. adichemistry.com

Intramolecular Ring Closure and Leaving Group Expulsion

Once the betaine intermediate is formed, the subsequent step is an intramolecular ring closure. The negatively charged oxygen atom (alkoxide) of the betaine acts as a nucleophile, attacking the carbon atom that bears the positively charged dimethylsulfonium group. organic-chemistry.org This step is an intramolecular SN2 reaction.

Stereochemical Principles Governing Reaction Outcomes

The stereochemistry of the final product, such as an epoxide, is determined by the relative stereochemistry of the betaine intermediate at the moment of the irreversible ring closure. The reversibility of betaine formation with stabilized ylides is the key principle governing the stereochemical outcome. libretexts.orgresearchgate.net

Because the betaine intermediates can equilibrate, the diastereomer that is thermodynamically more stable will be present in a higher concentration, leading to the formation of the corresponding epoxide as the major product. wikipedia.orgjackwestin.commasterorganicchemistry.com Generally, the more stable betaine intermediate is the one that minimizes steric interactions between the bulky substituents. This often leads to the preferential formation of the trans-epoxide, where the larger substituents on the newly formed ring are on opposite faces. nrochemistry.com

| Factor | Influence on Reaction Outcome | Mechanistic Rationale |

|---|---|---|

| Ylide Stability | Stabilized ylides often lead to thermodynamically controlled products (e.g., trans-epoxides). | Allows for reversible betaine formation, enabling equilibration to the most stable intermediate before irreversible ring closure. libretexts.orgresearchgate.net |

| Steric Hindrance | Favors the formation of the less sterically congested product. | The transition state leading to the trans-product is often lower in energy due to minimized steric repulsion between substituents. |

| Reaction Temperature | Higher temperatures can favor thermodynamic control. | Provides sufficient energy to overcome the activation barriers for both forward and reverse betaine formation, facilitating equilibration. wikipedia.org |

| Solvent | Can influence the stability of charged intermediates and transition states. | Polar solvents can stabilize the zwitterionic betaine, potentially affecting the rates of equilibration and ring closure. |

Theoretical and Computational Studies of Mechanistic Details

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving sulfonium ylides. These studies provide detailed insights into transition state geometries, reaction energy profiles, and the electronic factors governing reactivity and selectivity.

Transition state analysis has shown that for stabilized ylides, the conjugate addition (1,4-addition) pathway is generally favored over the direct (1,2-addition) pathway that leads to epoxides. unibo.itresearchgate.net The initial addition step is often found to be the rate-determining and selectivity-determining step. nih.gov DFT calculations have been used to compare the energies of the various diastereomeric transition states, successfully rationalizing experimentally observed diastereoselectivities. For instance, analyses have revealed that non-bonded steric interactions in the transition state are critical in favoring the formation of anti-betaines, which subsequently lead to trans-cyclopropanes. bristol.ac.uk The energy barrier for the ring-closure step is also a factor, and its reversibility (or lack thereof) can influence the final product distribution. researchgate.net

Molecular orbital (MO) theory provides the fundamental framework for understanding the electronic structure and reactivity of sulfonium ylides. Early theories suggested that the stability of sulfur ylides was due to the delocalization of the carbanion's lone pair into vacant d-orbitals on the sulfur atom. However, modern computational studies, based on MO theory, have largely refuted this idea. mdpi.com

Current understanding, supported by ab initio molecular orbital calculations, attributes the stability to a combination of electrostatic attraction between the positively charged sulfur and the negatively charged carbon, and a phenomenon known as negative hyperconjugation. mdpi.comresearchgate.net This hyperconjugation involves the overlap between the filled lone pair orbital (n) of the carbanionic carbon and the antibonding sigma orbital (σ) of an adjacent sulfur-carbon bond. mdpi.com This n → σ interaction delocalizes the electron density and stabilizes the ylide.

Semi-empirical and ab initio MO methods have also been used to elucidate entire reaction mechanisms and predict regioselectivity. researchgate.netresearchgate.net For example, by calculating the stabilities of potential intermediates, these methods can predict whether a reaction will favor 1,2- or 1,4-addition. Conceptual DFT, which uses reactivity indices derived from MO theory, further suggests that electronic effects are key in controlling the regioselectivity of these reactions. nih.gov

Applications of 2 Ethoxy 2 Oxoethyl Dimethylsulfonium in Complex Organic Synthesis

Construction of Three-Membered Rings

The formation of three-membered rings—epoxides, aziridines, and cyclopropanes—is a cornerstone of organic synthesis, providing access to key structural motifs found in numerous natural products and pharmaceuticals. The ylide generated from (2-ethoxy-2-oxoethyl)dimethylsulfonium is particularly adept at these transformations through reactions broadly classified under the Corey-Chaykovsky reaction and its variants. wipo.int Unlike unstabilized sulfur ylides which primarily yield epoxides from simple carbonyls, this ester-stabilized ylide exhibits a distinct preference for conjugate addition to electron-deficient π-systems, leading predominantly to cyclopropanes. wipo.intuclouvain.be The general mechanism involves the initial nucleophilic attack of the ylide carbanion on an electrophilic center, forming a betaine (B1666868) intermediate, which then undergoes intramolecular ring closure to furnish the three-membered ring. nih.gov

The reaction between sulfur ylides and carbonyl compounds to produce epoxides is a fundamental transformation in organic chemistry. uclouvain.beresearchgate.net However, the reactivity of the ylide is highly dependent on its stability. While unstabilized ylides like dimethylsulfonium methylide readily react with simple aldehydes and ketones to give epoxides, the ester-stabilized ylide from this compound behaves differently. uclouvain.be For α,β-unsaturated carbonyl compounds, this stabilized ylide overwhelmingly favors 1,4-conjugate addition to form cyclopropanes rather than 1,2-addition to the carbonyl group to form epoxides. wipo.int

Nevertheless, epoxidation using this ylide is possible under specific conditions, particularly with aldehydes that are not prone to conjugate addition, such as aromatic aldehydes. acs.org The reaction proceeds via the standard mechanism of nucleophilic attack on the carbonyl carbon, formation of a betaine intermediate, and subsequent intramolecular SN2 displacement of dimethyl sulfide (B99878) to form the oxirane ring. mdpi.com This application, while less common than its use in cyclopropanation, provides a pathway to functionalized epoxides bearing an ester group.

The nitrogen analogues of epoxides, aziridines, are valuable building blocks for the synthesis of amino compounds. The aza-Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an imine, provides a direct route to these heterocycles. wipo.intnih.gov The ylide derived from this compound can be employed for the synthesis of functionalized aziridine-2-carboxylates.

The success of the reaction often depends on the nature of the imine, particularly the substituent on the nitrogen atom. Imines bearing N-electron-withdrawing groups are generally more reactive and serve as effective substrates for this transformation. nih.gov The mechanism is analogous to epoxidation: the ylide adds to the imine's C=N bond, generating a zwitterionic intermediate that cyclizes to form the aziridine (B145994) ring and release dimethyl sulfide. nih.gov While other methods, such as the metal-catalyzed reaction of imines with ethyl diazoacetate, also yield aziridines, the sulfur ylide approach offers a distinct, often complementary, pathway. google.comresearchgate.net

The most prominent application of this compound is in the cyclopropanation of electron-deficient carbon-carbon double bonds. google.com The stabilized nature of the corresponding ylide makes it an ideal reagent for Michael-initiated ring closure (MIRC) reactions. This method is highly effective for a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, amides, and nitriles. nih.gov

The reaction of ethyl (dimethylsulfuranylidene)acetate with electron-deficient alkenes, such as enones, is a classic and reliable method for synthesizing cyclopropyl (B3062369) derivatives. The mechanism involves a 1,4-conjugate addition of the ylide to the Michael acceptor, which forms an enolate intermediate. This is followed by an intramolecular SN2 reaction where the enolate displaces the dimethyl sulfide group, closing the three-membered ring. wipo.intuclouvain.be This pathway is highly favored over 1,2-addition to the carbonyl group of enones. wipo.int

This methodology has been successfully applied to both cyclic and acyclic enones, often with high yields and good diastereoselectivity. nih.gov The reaction provides a direct route to cyclopropanes functionalized with both a carbonyl (or related group) and an ester, which are versatile intermediates for further synthetic manipulations.

Table 1: Cyclopropanation of Various Electron-Deficient Alkenes

| Substrate | Base/Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Cyclohex-2-en-1-one | DBU / Toluene | 95% | >95:5 |

| Chalcone | DBU / Toluene | 85% | >95:5 |

| Methyl pentadienoate | - / CH2Cl2 | 82% | - |

| N-Cinnamoyl chiral camphorpyrazolidinone | DBU / Toluene | 90% | 90:10 |

Data compiled from multiple sources for illustrative purposes. google.comgoogle.com

Achieving stereocontrol in cyclopropanation reactions is crucial for synthesizing complex target molecules. Several strategies have been developed to influence the diastereoselectivity and enantioselectivity of reactions involving ethyl (dimethylsulfuranylidene)acetate.

Diastereoselective Strategies: One common approach to control diastereoselectivity is the use of chiral auxiliaries attached to the Michael acceptor. For instance, α,β-unsaturated amides derived from chiral auxiliaries like camphorpyrazolidinone have been shown to direct the incoming ylide to a specific face of the double bond, resulting in high diastereoselectivity. google.com

Enantioselective Strategies: Asymmetric cyclopropanation can be achieved through two primary methods. The first involves the use of a chiral sulfide to generate a chiral sulfonium (B1226848) ylide in situ. Camphor-derived chiral sulfides, for example, have been designed to deliver the ethyl acetate (B1210297) carbene fragment with high enantioselectivity. nih.govacs.org The second major strategy employs a chiral catalyst with the achiral sulfonium salt. Organocatalysis has emerged as a powerful tool in this context. Chiral C2-symmetric ureas, acting as hydrogen-bond catalysts, can activate β,γ-unsaturated α-ketoesters toward nucleophilic attack by the ylide, inducing moderate to good enantioselectivity. Similarly, chiral iminium catalysts have been developed for the organocatalytic cyclopropanation of α,β-unsaturated aldehydes.

Table 2: Examples of Stereoselective Cyclopropanation

| Strategy | Substrate | Catalyst/Auxiliary | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Chiral Auxiliary | N-Crotonoyl camphorpyrazolidinone | None (Substrate Control) | 92% | 91:9 dr |

| Organocatalysis | Ethyl (E)-3-phenyl-2-oxobut-3-enoate | Chiral Urea (10 mol%) | 72% | 16:1 dr, 90:10 er |

| Chiral Sulfide | Cinnamonitrile | Camphor-derived chiral sulfide | 93% | >99:1 dr, 94% ee |

Data compiled from multiple sources for illustrative purposes. acs.orggoogle.com

Cyclopropane-containing amino acids are valuable building blocks for creating conformationally constrained peptides and peptidomimetics. acs.org Incorporating a cyclopropane (B1198618) ring into a peptide backbone can enhance metabolic stability and lock the peptide into a specific bioactive conformation.

An efficient synthetic route to novel cyclopropyl peptidomimetics has been developed that uses the cyclopropanation reaction with ethyl (dimethylsulfuranylidene)acetate (EDSA) as the key step. This protocol involves the reaction of EDSA with enones derived from protected amino acid Weinreb amides. The methodology provides a cyclopropyl peptidomimetic core in just three steps from the starting amino acid derivative. This approach allows for structural diversity, as the substituents can be varied at three different positions on the peptidomimetic core, making it a versatile tool for medicinal chemistry and drug discovery. While other methods exist for creating cyclopropyl amino acids, such as the reaction of diazomethane (B1218177) with dehydroalanine (B155165) derivatives, the sulfur ylide-based approach offers a direct and efficient alternative for constructing these valuable peptide building blocks.

Cyclopropanation of Unsaturated Systems

Carbon-Carbon and Carbon-Heteroatom Bond Formations Beyond Small Rings

The reactivity of the ylide derived from this compound is central to its application in forming larger ring systems and functionalizing molecules. The presence of the ethoxycarbonyl group stabilizes the ylide, modulating its reactivity compared to unstabilized sulfur ylides like dimethylsulfonium methylide.

While the sulfonium salt itself is not typically used as an alkylating agent, the corresponding stabilized sulfur ylide is a powerful tool for the functionalization of electrophiles, most notably in reactions analogous to the Corey-Chaykovsky reaction. organic-chemistry.orgresearchgate.net In these processes, the ylide acts as a nucleophile, transferring the ethoxycarbonylmethylidene moiety to a substrate.

This reactivity is widely employed for the synthesis of functionalized oxiranes (epoxides) and cyclopropanes from carbonyl compounds and α,β-unsaturated systems, respectively. organic-chemistry.orgnrochemistry.com The reaction mechanism involves the nucleophilic addition of the ylide to the electrophilic carbon of the carbonyl or the β-carbon of an enone. chemeurope.com This is followed by an intramolecular nucleophilic substitution, where the oxygen or enolate anion displaces the dimethyl sulfide leaving group to form the ring. organic-chemistry.orgchemeurope.com

The reaction of stabilized sulfur ylides, such as the one derived from this compound, with aldehydes and ketones provides a direct route to α,β-epoxy esters. These products are valuable synthetic intermediates, as the epoxide ring can be opened by various nucleophiles. The reaction with α,β-unsaturated carbonyl compounds typically yields cyclopropyl esters. nrochemistry.com The stabilized nature of the ylide generally favors conjugate addition (1,4-addition) to enones, leading to cyclopropanation, whereas less stable ylides may favor direct addition (1,2-addition) to the carbonyl group, resulting in epoxidation. pku.edu.cn

Table 1: Functionalization Reactions via Corey-Chaykovsky Type Additions

| Electrophile | Ylide Precursor | Product Type | Key Features |

|---|---|---|---|

| Aldehyde / Ketone | This compound | α,β-Epoxy ester | Nucleophilic addition followed by intramolecular ring closure. |

| α,β-Unsaturated Ketone | This compound | Cyclopropyl ester | Conjugate addition is favored by the stabilized ylide. |

| Imine | This compound | Aziridine-2-carboxylate | Formation of functionalized aziridines. |

Annulation and cascade reactions initiated by sulfur ylides provide efficient pathways to complex cyclic and polycyclic structures from simple precursors. nih.gov The ylide derived from this compound can act as a C1 or C2 synthon in these transformations, which often begin with a Michael addition to an electron-deficient alkene. sioc.ac.cn

This initial conjugate addition generates a zwitterionic intermediate that can be trapped by a suitably positioned electrophile, triggering a cascade of bond-forming events. sioc.ac.cn This strategy allows for the construction of five- and six-membered rings, moving significantly beyond the traditional three-membered rings associated with sulfur ylide chemistry. nih.govacs.org

While [3+2] and [4+2] cycloadditions are more common in ylide chemistry, stabilized sulfur ylides have been shown to participate in formal [4+1] annulations. In one such example, a sulfur ylide reacts with an α-methylene sulfonium salt, which acts as the four-atom component. The ylide serves as the one-atom component, leading to the formation of a substituted dihydrofuran ring system. This transformation highlights the versatility of sulfur ylides in participating in varied cycloaddition manifolds for heterocycle synthesis.

When the sulfonium ylide and an electrophilic trigger are part of the same molecule, intramolecular cyclization can occur. These reactions are powerful methods for constructing complex ring systems with high stereocontrol. The process is often initiated by an intramolecular Michael addition or another nucleophilic attack, followed by the cyclization step where the dimethyl sulfide group is expelled. nih.govacs.org

For instance, phosphines have been shown to catalyze an intramolecular ylide [3+2] annulation, which constructs bicyclic ring systems containing three contiguous stereogenic centers. nih.gov Similarly, cascade reactions involving N-H insertion followed by intramolecular cyclization have been used to synthesize pyrrolinones. nih.gov These examples underscore the potential for the ylide derived from this compound to be employed in sophisticated intramolecular bond-forming strategies.

Annulation and Cascade Reactions

Role as a Precursor to Reactive Intermediates

Beyond the direct reactivity of its corresponding ylide, this compound can serve as a stable, solid precursor for other highly reactive species, notably metal carbenoids. This dual reactivity enhances its synthetic utility, providing a gateway to transformations not typically associated with sulfur ylides.

A key transformation of sulfonium salts is their conversion into diazo compounds. Specifically, diazo-substituted sulfonium salts can be synthesized, which act as precursors to metal carbenes upon treatment with a suitable transition metal catalyst, such as those based on rhodium or copper. These sulfonium salts are considered safer, more stable alternatives to volatile and potentially explosive diazo compounds like ethyl diazoacetate.

The generation of the metal carbenoid occurs through the decomposition of the diazo compound, which is formed in situ from the sulfonium salt, releasing dinitrogen gas. The resulting electrophilic metal carbene is a highly reactive intermediate capable of a wide range of transformations.

Table 2: Representative Reactions of Metal Carbenoids Generated from Diazo Precursors

| Reaction Type | Substrate | Product | Catalyst Example |

|---|---|---|---|

| Cyclopropanation | Alkene | Cyclopropane | Rh₂(OAc)₄, Cu(acac)₂ |

| C-H Insertion | Alkane | Functionalized Alkane | Rh₂(OAc)₄ |

| O-H Insertion | Alcohol | Ether | Rh₂(OAc)₄ |

| Ylide Formation | Sulfide, Amine | Sulfur or Ammonium Ylide | Rh₂(OAc)₄ |

The reactivity of the generated metal carbenoid mirrors that of carbenoids generated from traditional diazo precursors like ethyl diazoacetate. Key reactions include:

Cyclopropanation: Reaction with alkenes to form cyclopropane rings.

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds.

X-H Insertion: Insertion into heteroatom-hydrogen bonds (e.g., O-H, N-H) to form ethers and amines.

Ylide Formation: Reaction with heteroatomic species like sulfides or amines to generate new ylides, which can undergo subsequent rearrangements (e.g., nih.govsioc.ac.cn-sigmatropic rearrangement).

This pathway effectively allows the this compound salt to access the rich and diverse chemistry of metal carbenoids, significantly broadening its synthetic applications beyond those of a simple ylide precursor.

Diazomethyl Radical Generation and Transformations

The transformation of diazo compounds, which typically exhibit nucleophilic character at the α-carbon, can be fundamentally altered through the formation of α-diazo sulfonium salts. This alteration facilitates a reactivity "umpolung," or reversal of polarity, enabling the generation of electrophilic diazomethyl radicals. nih.gov While research on this compound specifically in this context is limited, extensive studies on analogous α-diazo sulfonium triflates, such as 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate, have established a clear reactivity profile for this class of compounds. nih.govnih.govorgsyn.orgorgsyn.org

These stable, crystalline sulfonium salts serve as effective precursors for diazomethyl radicals under mild photochemical conditions. nih.govnih.gov The generation is typically achieved through single-electron reduction, often employing photoredox catalysis. nih.govnih.gov For instance, the photoexcited state of a catalyst like [Ru(bipy)₃][PF₆]₂ can be effectively quenched by the sulfonium salt, initiating the homolytic cleavage of the carbon-sulfur bond to release a diazomethyl radical and the corresponding thioether. nih.gov

Once generated, these electrophilic radical species can participate in a variety of synthetic transformations. A primary application is the addition to unsaturated bonds. Research has demonstrated that diazomethyl radicals generated from α-diazo sulfonium salts readily add to N,N-dialkyl hydrazones. This addition to the azomethine carbon is followed by an intramolecular ring-closure, providing a novel and efficient route to 1-(dialkylamino)-1,2,3-triazoles. nih.govresearchgate.net This pathway highlights the utility of α-diazo sulfonium salts as synthetic equivalents of a diazomethyl cation. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Precursor | α-Diazo Sulfonium Salts (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate) | nih.govnih.gov |

| Activation Method | Photochemical / Photoredox Catalysis | nih.govnih.gov |

| Key Intermediate | Electrophilic Diazomethyl Radical | nih.gov |

| Core Concept | Umpolung (Reversal of Polarity) of the Diazo Carbon | nih.gov |

| Example Transformation | Addition to Hydrazones to form 1-(Dialkylamino)-1,2,3-triazoles | nih.gov |

Electrophilic Transfer Reagent Applications

Beyond radical generation, α-diazo sulfonium salts like the dibenzothiophenium analogue of this compound function as potent electrophilic transfer reagents. This reactivity is a direct consequence of the positively charged sulfonium moiety, which transforms the typically nucleophilic diazo carbon into an electrophilic center. nih.govacs.org These reagents serve as stable and versatile sources of "carbene-carbocation" or "carbene-radical" synthons, depending on the reaction conditions. nih.gov

A significant advantage of these sulfur-based reagents is their enhanced stability compared to analogous hypervalent iodine(III) compounds, such as α-diazo-λ³-iodanes, which are also used for similar electrophilic transfers. nih.govnih.gov The sulfonium salts are generally robust, often crystalline solids that can be purified by standard column chromatography and handled without special precautions. orgsyn.orgnih.gov This stability is particularly beneficial for large-scale synthetic applications. orgsyn.org

Differential scanning calorimetry has shown that the sulfonium salt 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate exhibits superior thermal stability to its iodine(III) analogue. The sulfonium salt decomposes at a higher temperature (140 °C) and releases significantly less energy (400 J/g) compared to the iodonium (B1229267) compound, which begins to decompose at 120 °C with a much larger energy release (>600 J/g). orgsyn.org This characteristic suggests that the sulfonium-based reagents may offer a safer profile for process chemistry. orgsyn.orgorgsyn.org

In their application as electrophilic transfer agents, these salts react under transition-metal catalysis (e.g., with rhodium complexes) to generate highly electrophilic metal-carbene species. nih.govresearchgate.net These intermediates can then react with various nucleophiles, such as olefins, to deliver cyclopropyl-substituted sulfonium salts in a formal transfer of the carbene unit. nih.gov This mode of reactivity underscores their utility in transferring functionalized carbene moieties in complex organic synthesis.

| Property | α-Diazo Sulfonium Salt (Dibenzothiophenium Analogue) | α-Diazo Iodonium Salt (Iodonium Analogue) | Reference |

|---|---|---|---|

| Stability | High; robust crystalline solid, can be purified by chromatography | Lower thermal stability | orgsyn.orgnih.gov |

| Decomposition Temp. | 140 °C | 120 °C | orgsyn.org |

| Energy Release | ~400 J/g | >600 J/g | orgsyn.org |

| Handling | Convenient, suitable for large-scale synthesis | Requires more caution | orgsyn.orgnih.gov |

| Reactivity | Generates diazomethyl radicals or electrophilic carbenes | Generates diazomethyl radicals or electrophilic carbenes | nih.govorgsyn.org |

Catalytic Strategies Involving 2 Ethoxy 2 Oxoethyl Dimethylsulfonium and Its Derivatives

Transition Metal Catalysis in Ylide-Mediated Reactions

Transition metal catalysis provides a versatile platform for harnessing the reactivity of sulfonium (B1226848) ylides, particularly through the in-situ generation of metal carbenoid intermediates. These reactive species can then participate in a wide array of chemical transformations.

The generation of metal carbenoids is a cornerstone of many transition metal-catalyzed reactions involving ylides. beilstein-journals.org Diazo compounds, such as ethyl diazoacetate, serve as common and effective precursors for these carbenoids. u-tokyo.ac.jplookchem.com In the presence of a transition metal catalyst, diazo compounds readily decompose, releasing dinitrogen gas and forming a transient, highly reactive metal-carbene intermediate. u-tokyo.ac.jp This process is driven by the thermodynamic stability of the nitrogen molecule. u-tokyo.ac.jp

The electrophilicity of the carbenoid carbon is a critical factor influencing its subsequent reactivity. u-tokyo.ac.jp This electrophilicity can be modulated by the electronic properties of the substituents on the diazo compound and the nature of the metal catalyst and its ligands. u-tokyo.ac.jp For instance, acceptor/acceptor-substituted diazo compounds generate highly electrophilic carbenoids. u-tokyo.ac.jp The synthetic utility of these intermediates is vast, enabling a range of transformations including cyclopropanation, C-H insertion, and ylide formation. u-tokyo.ac.jp

It's important to note that while sulfonium ylides can act as carbene precursors, their reactivity differs from that of diazo compounds. This difference in reactivity can be exploited in cross-olefination reactions where a metal carbene generated from a diazo compound preferentially reacts with a more nucleophilic sulfoxonium ylide. nih.gov

A variety of transition metals, most notably rhodium (Rh), copper (Cu), and gold (Au), have been successfully employed to catalyze a diverse range of transformations involving sulfonium ylides and their derivatives. acs.org

Rhodium (Rh) Catalysis: Rhodium catalysts, particularly Rh₂(OAc)₄, are highly effective in promoting the decomposition of diazo compounds to form rhodium carbenoids. beilstein-journals.org These intermediates can then react with sulfides to generate sulfonium ylides, which can undergo subsequent reactions like oaepublish.comnih.gov-sigmatropic rearrangements. beilstein-journals.orglookchem.com Rhodium-catalyzed reactions have been instrumental in the intramolecular formation of cyclic sulfonium ylides from diazo precursors tethered to alkylthio or arylthio groups. beilstein-journals.org

Copper (Cu) Catalysis: Copper catalysts are also widely used for carbene transfer reactions. lookchem.com In reactions with allylic compounds, copper catalysis often leads to higher yields of ylide-derived products compared to cyclopropanation products, a trend that can differ from rhodium catalysis. lookchem.comacs.org This highlights the influence of the metal catalyst in directing the reaction pathway. lookchem.com Copper-catalyzed reactions have been developed for various transformations, including P-H insertion reactions of sulfoxonium ylides. rsc.org

Gold (Au) Catalysis: Gold catalysts have emerged as powerful tools for a variety of organic transformations, including those involving ylide-like intermediates. acs.orgnih.gov Gold carbenes can be generated from precursors like propargyl esters and participate in reactions with vinylazides to synthesize substituted butadienes. nih.gov Gold-catalyzed reactions of 2-alkynyl-phenylamines with α,β-enones provide a route to C-3-alkyl-indoles through sequential cyclization and alkylation steps. acs.org

The choice of transition metal catalyst can significantly influence the outcome of the reaction, dictating the chemoselectivity between competing pathways such as ylide formation and cyclopropanation. lookchem.com

Organocatalytic Approaches to Asymmetric Transformations

Organocatalysis has emerged as a powerful strategy for achieving asymmetric synthesis, providing a metal-free alternative to traditional transition metal catalysis. In the context of sulfonium ylide chemistry, chiral organocatalysts have enabled the development of highly enantioselective transformations. oaepublish.com

Chiral organocatalysts, such as phosphoric acids, thioureas, and diamines, have been successfully employed to control the stereochemical outcome of reactions involving sulfonium and sulfoxonium ylides. oaepublish.comnih.gov These catalysts operate through various activation modes, including hydrogen bonding and ion pair formation, to create a chiral environment that directs the approach of the reacting partners. oaepublish.comrsc.org

The application of organocatalysis in this field has led to significant advancements in asymmetric cyclopropanation, epoxidation, and insertion reactions. nih.govmdpi.com For instance, chiral diamines have been shown to catalyze the asymmetric cyclopropanation of cinnamone derivatives with stabilized sulfur ylides, affording the desired products with good enantioselectivities and excellent diastereoselectivities. nih.gov Similarly, chiral phosphoric acids have been utilized in asymmetric N-H insertion reactions of α-carbonyl sulfoxonium ylides. acs.org

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric N-H Insertion | Forms ion pairs with the ylide, enabling enantioselective C-N bond formation. oaepublish.com |

| Chiral Thioureas | Enantioselective S-H Insertion | Activates the ylide through hydrogen bonding, leading to high enantiocontrol. researchgate.net |

| Chiral Diamines | Asymmetric Cyclopropanation | Provides good enantioselectivities and excellent diastereoselectivities under mild conditions. nih.gov |

A significant achievement in organocatalytic ylide chemistry is the development of enantioselective N-H bond insertion reactions. oaepublish.com These reactions provide a direct and efficient route to chiral α-amino acid derivatives, which are important building blocks in medicinal chemistry and natural product synthesis.

In a notable example, chiral phosphoric acids have been used to catalyze the asymmetric N-H insertion of anilines into α-carbonyl sulfoxonium ylides. rsc.org This methodology allows for the synthesis of a wide range of α-arylglycine esters with good to excellent yields and high enantiomeric excesses. rsc.org The proposed mechanism involves the formation of an ion pair between the chiral phosphoric acid and the sulfoxonium ylide. This is followed by a nucleophilic attack of the aniline, with the chiral phosphate (B84403) anion directing the stereochemical outcome of the C-N bond formation through a dynamic kinetic resolution process. rsc.org

Similarly, cooperative catalysis involving a copper salt and a chiral squaramide has been successfully applied to the asymmetric N-H insertion reaction of carbonyl sulfoxonium ylides with anilines, yielding arylglycines in high enantiomeric ratios. rsc.org The proposed mechanism for this cooperative system involves the formation of a copper carbene intermediate, which is then attacked by the aniline. The chiral squaramide is believed to play a crucial role in the enantioselective proton transfer step. rsc.org

Comparative Analysis and Future Directions in 2 Ethoxy 2 Oxoethyl Dimethylsulfonium Research

Comparison with Other Sulfonium (B1226848) and Sulfoxonium Ylides

Sulfur ylides are broadly categorized into sulfonium (S(IV)) and sulfoxonium (S(VI)) ylides, and further classified as stabilized or unstabilized based on the presence of an electron-withdrawing group on the ylidic carbon. (2-Ethoxy-2-oxoethyl)dimethylsulfonium bromide is the precursor to a quintessential stabilized sulfonium ylide, where the ethoxycarbonyl group delocalizes the negative charge of the carbanion.

The reactivity and selectivity of sulfur ylides are fundamentally governed by the oxidation state of the sulfur atom and the stability of the carbanion.

Sulfonium vs. Sulfoxonium Ylides : Sulfonium ylides are generally less stable and therefore more nucleophilic at the α-carbon compared to their sulfoxonium counterparts. mdpi.commdpi.com In contrast, sulfoxonium ylides benefit from better delocalization of the negative charge, leading to lower carbon nucleophilicity but superior leaving group ability for the resulting sulfoxide. mdpi.com This difference dictates their chemoselectivity, particularly in reactions with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides, being "harder" nucleophiles, typically favor 1,2-addition to the carbonyl group, yielding epoxides. mdpi.com Sulfoxonium ylides, being "softer" nucleophiles, preferentially undergo 1,4-conjugate addition, leading to cyclopropanes. mdpi.com

Stabilized vs. Unstabilized Sulfonium Ylides : The presence of the ester group in the ylide from this compound significantly stabilizes the carbanion. Stabilized sulfonium ylides exhibit a reactivity profile that can mirror sulfoxonium ylides in certain contexts. For instance, in reactions with α,β-unsaturated systems, the initial 1,2-addition of a stabilized sulfonium ylide to the carbonyl group is often reversible. This reversibility allows the reaction to proceed via the slower, but irreversible, 1,4-addition pathway, ultimately favoring the thermodynamically more stable cyclopropane (B1198618) product. This contrasts with unstabilized sulfonium ylides, where the 1,2-addition is typically fast and irreversible, leading selectively to epoxides.

A comparative overview of the reactivity of these ylide classes is presented below.

| Ylide Type | Key Structural Feature | Relative Stability | Relative Nucleophilicity | Primary Product with α,β-Unsaturated Ketones |

| Unstabilized Sulfonium Ylide | No α-electron-withdrawing group | Low | High | Epoxide (Kinetic 1,2-addition) |

| Stabilized Sulfonium Ylide | α-electron-withdrawing group (e.g., -COOEt) | High | Moderate | Cyclopropane (Thermodynamic 1,4-addition) |

| Unstabilized Sulfoxonium Ylide | S(VI) center, no α-EWG | Moderate | Moderate | Cyclopropane (Thermodynamic 1,4-addition) |

Data compiled from multiple sources.

The structural features that dictate reactivity also confer specific advantages and limitations for synthetic applications.

Advantages of this compound Ylide:

Stability: As a stabilized ylide, it is often bench-stable and can be stored for extended periods, unlike its unstabilized counterparts which must be generated in situ at low temperatures. mdpi.com This operational simplicity is a significant practical advantage.

Ease of Preparation: Stabilized ylides are typically prepared under mild conditions, for example, by reacting a sulfide (B99878) with an α-halocarbonyl compound in the presence of a weak base. mdpi.com

Selective Reactivity: Its propensity for conjugate addition allows for the selective synthesis of cyclopropanes from α,β-unsaturated systems, a valuable transformation in organic synthesis.

Limitations:

Substrate Scope: Reactions with less reactive electrophiles, such as certain ketones or electron-neutral aldehydes, may be sluggish or inefficient.

Comparison with Diazo Compounds as Carbene Precursors

Stabilized sulfur ylides, including the one derived from this compound, are increasingly recognized as valuable precursors for carbene-transfer reactions, offering a compelling alternative to traditional diazo compounds like ethyl diazoacetate (EDA).

The most significant advantage of using stabilized sulfonium ylides over diazo compounds is the vastly improved safety profile.

Diazo Compounds: Diazo compounds, particularly those with low molecular weight like EDA, are known for their thermal instability and potential for explosive decomposition. researchgate.net EDA is relatively stable at room temperature but decomposes at elevated temperatures (half-life of 109 hours at 100°C), and its handling on an industrial scale is limited due to safety concerns. researchgate.netnih.gov The synthesis and use of diazo compounds often require stringent precautions. researchgate.net

Sulfonium Ylides: In stark contrast, α-carbonyl stabilized sulfonium ylides are typically crystalline, bench-stable solids that are not sensitive to shock or friction. nih.gov Their stability allows for easier handling, storage, and application in large-scale syntheses without the specialized equipment and protocols required for hazardous diazo reagents. thieme-connect.comnih.gov This makes them attractive "surrogates" or "equivalents" for diazocarbonyl compounds in metal-catalyzed insertion and cyclopropanation reactions. thieme-connect.comnih.govresearchgate.net

| Compound Class | Typical State | Thermal Stability | Handling Considerations |

| Stabilized Sulfonium Ylides | Crystalline Solid | High (Bench-stable) | Standard laboratory practice |

| Diazo Compounds (e.g., EDA) | Liquid/Gas | Low (Potentially explosive) | Requires caution, specialized equipment for large scale |

Data compiled from multiple sources. researchgate.netnih.govnih.gov

While both stabilized sulfonium ylides and diazo compounds can generate analogous carbene intermediates, their reactivity can be either convergent, leading to the same products, or divergent, providing access to different molecular scaffolds.

Convergent Reactivity: In many transition-metal-catalyzed reactions, the outcomes are remarkably similar. For instance, in a comparative study of an enantioselective cyclopropanation reaction, a sulfonium ylide and a corresponding diazo compound provided the desired product with almost identical diastereo- and enantioselectivities. nih.gov While the diazo compound often exhibited higher reactivity leading to better yields, the convergence in stereochemical outcome suggests they proceed through a common metal-carbene intermediate. nih.gov This allows chemists to choose the sulfonium ylide as a safer alternative without compromising stereocontrol.

Divergent Reactivity: The intrinsic differences between the two reagents can be exploited to achieve divergent outcomes. A ruthenium-catalyzed cross-olefination between diazo compounds and sulfoxonium ylides demonstrates this principle. nih.gov The reaction leverages the faster rate of metal carbene formation from the diazo compound and the higher nucleophilicity of the sulfur ylide. nih.gov This selective cross-reaction provides Z-alkenes with high selectivity, whereas attempting a cross-olefination between two different diazo compounds results in an unselective mixture of all possible homodimerized and cross-coupled products. nih.gov This highlights how the unique properties of sulfur ylides can be harnessed for selective transformations that are not possible with diazo compounds alone.

Emerging Trends and Unexplored Reactivities

Research into the chemistry of this compound and related ylides is continually evolving, with several key trends pointing towards new synthetic possibilities.

Photoredox Catalysis: A significant emerging area is the use of visible-light photoredox catalysis to unlock novel reactivity pathways for sulfonium ylides. rsc.org Traditional ylide chemistry is dominated by ionic mechanisms (nucleophilic attack). However, under photocatalytic conditions, single-electron transfer (SET) from the ylide can generate α-carbonyl radical cation intermediates. rsc.org This radical-based reactivity is fundamentally different from the two-electron pathways and has been harnessed for novel transformations such as multicomponent reactions to form indolines and photo-Wolff–Kischner type reactions. rsc.org This opens up completely new avenues for C-C and C-N bond formation that are complementary to classical methods.

Organocatalysis: The field of asymmetric organocatalysis has embraced sulfur ylides as versatile reagents. oaepublish.commdpi.com Chiral organocatalysts, such as phosphoric acids, thioureas, and amines, have been successfully employed to control the stereochemistry of reactions involving stabilized sulfonium ylides. oaepublish.commdpi.com This has led to highly enantioselective methods for cyclopropanations, cycloadditions, and formal X-H insertion reactions (where X = N, S, C), providing efficient access to chiral α-amino ketones and other valuable building blocks. thieme-connect.comoaepublish.commdpi.com

New Reaction Cascades: Researchers are designing innovative cascade reactions that leverage the unique reactivity of sulfonium ylides. These sequences can involve formal [4+1] cycloadditions followed by rearrangements to rapidly construct complex molecular architectures like oxazolidinones from simple starting materials. mdpi.commdpi.com The ability to form multiple bonds and stereocenters in a single operation represents a powerful strategy for increasing synthetic efficiency.

The exploration of these trends promises to further expand the synthetic toolkit, enabling the use of this compound and its derivatives in previously inaccessible transformations and solidifying their role as safe, stable, and versatile chemical reagents.

Novel Catalytic Systems and Reaction Conditions

The progression from stoichiometric to catalytic use of sulfonium ylides represents a significant advancement in synthetic chemistry, enhancing efficiency and sustainability. For reactions involving ethyl (dimethylsulfuranylidene)acetate, several catalytic strategies have emerged, moving beyond the traditional reliance on strong bases and stoichiometric sulfide precursors.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for stereocontrolled transformations involving sulfonium ylides. Chiral catalysts, such as phosphoric acids, thioureas, and amino acids, facilitate enantioselective reactions by activating either the ylide or the electrophilic partner through non-covalent interactions like hydrogen bonding. oaepublish.commdpi.com For instance, the enantioselective cyclopropanation of α,β-unsaturated aldehydes can be achieved using chiral aminocatalysts, which generate a chiral iminium ion intermediate that reacts with the sulfonium ylide. mdpi.com Similarly, chiral phosphoric acids have been successfully employed in asymmetric N-H insertion reactions of α-carbonyl sulfonium ylides, providing access to chiral α-amino esters with high enantioselectivity. oaepublish.com

Transition Metal and Photoredox Catalysis: While less common for classic cyclopropanations, transition metals can be used to generate metal carbenes from sulfonium ylides, opening pathways to different reactivities. More recently, photoredox catalysis has unlocked novel transformations by engaging sulfonium ylides in single-electron transfer (SET) processes. rsc.org Under visible light irradiation with a suitable photocatalyst, the ylide can be oxidized to form a radical cation. This reactive intermediate can participate in a variety of reactions, including alkylations and annulations, that are inaccessible through traditional ionic pathways. rsc.org

Sulfide-Catalyzed Reactions: A key innovation has been the development of reactions that are catalytic in the sulfide. In this approach, the sulfonium salt is generated in situ from a catalytic amount of a sulfide (e.g., dimethyl sulfide) and an alkylating agent (e.g., ethyl bromoacetate). Subsequent deprotonation forms the ylide, which reacts with the substrate (e.g., an aldehyde) to form an epoxide. The sulfide is regenerated upon product formation, thus completing the catalytic cycle. mdpi.com This method significantly improves atom economy and simplifies purification. The use of chiral sulfides in this catalytic cycle allows for the asymmetric synthesis of epoxides and other products. mdpi.comorganic-chemistry.org

| Catalytic System | Reaction Type | Key Features | Example Catalyst |

|---|---|---|---|

| Organocatalysis | Asymmetric Cyclopropanation, X-H Insertion | Metal-free, high enantioselectivity, mild conditions. | Chiral Phosphoric Acids, Chiral Amines |

| Photoredox Catalysis | Alkylation, Annulation | Access to radical pathways, mild visible-light conditions. | Ruthenium or Iridium complexes |

| Sulfide Catalysis | Epoxidation, Aziridination | High atom economy, sulfide is regenerated. | Chiral Thioethers |

Multi-component and Cascade Reactions

The reactivity of ethyl (dimethylsulfuranylidene)acetate as a nucleophilic C1 building block makes it an ideal participant in multi-component and cascade reactions, allowing for the rapid construction of complex molecular architectures from simple precursors in a single operation.

Cascade Annulations: A common cascade sequence involves the Michael addition of the ylide to an electron-deficient alkene, followed by an intramolecular cyclization. tandfonline.com The initial conjugate addition generates a zwitterionic betaine (B1666868) intermediate, which then undergoes a ring-closing displacement of the dimethyl sulfide leaving group. This strategy is widely used for the synthesis of three-membered rings. For example, reaction with α,β-unsaturated ketones or esters yields substituted cyclopropyl (B3062369) ketones or esters, respectively. mdpi.comorganic-chemistry.org

This fundamental cascade has been extended to more complex annulations. In [4+1] cycloadditions, the ylide acts as the one-carbon component, reacting with a four-atom partner. For instance, ortho-quinone methides, generated in situ from substituted phenols, react with ethyl (dimethylsulfuranylidene)acetate in a [4+1] annulation to produce dihydrobenzofurans. researchgate.net Similarly, reaction with nitroolefins under the influence of cooperative organocatalysts can lead to complex heterocyclic scaffolds like oxazolidin-2-ones through a cascade of Michael addition and intramolecular cyclization. oaepublish.com

| Reaction Type | Reactants | Product | Mechanism Highlights |

|---|---|---|---|

| [2+1] Annulation | Ylide + α,β-Unsaturated Carbonyl | Substituted Cyclopropane | Michael Addition followed by Intramolecular SN2 |

| [4+1] Annulation | Ylide + ortho-Quinone Methide | Dihydrobenzofuran | Conjugate Addition followed by Intramolecular Cyclization |

| Cascade Heterocycle Synthesis | Ylide + Nitroolefin | Oxazolidin-2-one | Organocatalyzed Michael Addition-Cyclization Sequence |

Multi-component Reactions (MCRs): While formal MCRs involving three or more distinct components reacting with the ylide in one pot are still an emerging area, the principles of cascade reactions form their foundation. The ability of the ylide to react selectively with one component to generate a reactive intermediate, which is then trapped by another component, is key to designing such processes. The development of catalytic MCRs involving sulfonium ylides is a logical next step, promising efficient and diversity-oriented synthesis.

Sustainable and Green Chemistry Aspects in Ylide Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, and reactions involving sulfonium ylides are no exception. Several aspects of modern ylide chemistry align with the goals of sustainability.

Catalysis over Stoichiometry: As discussed, the shift from stoichiometric to catalytic use of the sulfide precursor is the most significant green advancement. mdpi.comresearchgate.net It minimizes the generation of dimethyl sulfide byproduct, which has an unpleasant odor and needs to be removed and disposed of, thus improving the process mass intensity. researchgate.net

Safer Solvents and Reagents: Ethyl (dimethylsulfuranylidene)acetate can be prepared and used under relatively mild and safe conditions. Its generation can be accomplished using aqueous bases like potassium carbonate, avoiding the need for highly reactive and hazardous strong bases (e.g., organolithiums) in anhydrous organic solvents. tandfonline.comchemicalbook.com Utilizing water as a solvent where possible is a key tenet of green chemistry. jocpr.com Moreover, sulfonium ylides can serve as safer, non-explosive surrogates for diazo compounds in metal-catalyzed carbene transfer reactions. mdpi.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a central theme in green chemistry. oaepublish.com These catalysts are typically less toxic and less sensitive to air and moisture than many transition metal catalysts, simplifying reaction setups and reducing hazardous waste.

Potential for Development of New Synthetic Methodologies and Reagents

Research into this compound and its corresponding ylide continues to open new avenues in synthetic chemistry. The future potential lies in harnessing its unique reactivity to develop novel transformations and more sophisticated reagents.

One of the most promising future directions is the expanded application of photoredox catalysis. rsc.org This strategy moves beyond the ylide's traditional role as a nucleophile, unlocking radical-based pathways for C-H functionalization and cross-coupling reactions that are otherwise difficult to achieve. rsc.org

There is also significant potential in the design of novel chiral sulfide catalysts. By creating more effective and selective catalysts, the scope of asymmetric reactions can be broadened to include more challenging substrates, providing access to a wider range of enantiopure building blocks for the pharmaceutical and agrochemical industries. mdpi.com

Furthermore, the development of new multi-component and cascade reactions remains a fertile area of research. Integrating the ylide into complex, one-pot sequences with other reactive partners could lead to the highly efficient synthesis of novel heterocyclic and carbocyclic frameworks. Finally, modifying the structure of the ylide itself—by changing the sulfur substituents or the ester group—could fine-tune its reactivity and stability. This could lead to the development of next-generation reagents with tailored properties, potentially enabling unprecedented transformations such as the recently discovered olefination reactions using thiouronium ylides, which diverge completely from the canonical epoxidation pathway. acs.org

Q & A

Q. What are the common synthetic routes for (2-Ethoxy-2-oxoethyl)dimethylsulfonium salts?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, sulfonium salts can be prepared by reacting dimethyl sulfide with α-haloesters (e.g., ethyl bromoacetate derivatives) under controlled conditions. Purification often employs column chromatography to isolate the sulfonium salt in high purity, as demonstrated in the synthesis of analogous sulfonium compounds .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies key functional groups, while X-ray diffraction (XRD) provides precise bond lengths and angles. For instance, XRD data for similar sulfonium salts reveal planar geometry around the sulfonium center, with dihedral angles between the sulfonium group and adjacent moieties ranging from 70–80° .

Q. What spectroscopic techniques validate the compound’s purity and identity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, and Fourier-transform infrared (FTIR) spectroscopy detects ester (C=O) and sulfonium (S–C) bonds. NMR analysis is critical for verifying the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and sulfonium methyl protons (δ ~3.2–3.5 ppm) .

Advanced Questions

Q. What thermal stability profiles are observed for sulfonium salts like this compound?

Differential scanning calorimetry (DSC) studies on analogous sulfonium salts show decomposition temperatures around 140°C, releasing ~400 J/g of energy. This stability is advantageous for large-scale syntheses, as lower decomposition temperatures (e.g., 120°C in related diazo compounds) risk exothermic runaway reactions .

Q. How does the steric environment influence reactivity in radical-generating reactions?

The sulfonium center’s electron-deficient nature facilitates single-electron transfer (SET) processes. Steric hindrance from the ethoxy-oxoethyl group modulates reactivity by stabilizing radical intermediates. Comparative studies with less bulky analogs (e.g., dimethylsulfoniopropionate) show faster radical generation but lower thermal stability .

Q. How do purification methods impact synthetic yields and reproducibility?

Column chromatography is preferred for removing byproducts like unreacted dimethyl sulfide or ester precursors. Solvent selection (e.g., dichloromethane/methanol gradients) improves resolution. Recrystallization from ethanol/water mixtures can further enhance purity but may reduce yields due to solubility limitations .

Q. Are there contradictions in reported synthetic yields or conditions?

Discrepancies arise from solvent polarity and temperature. For example, reactions in acetonitrile at 50°C yield >80% purity, while tetrahydrofuran at room temperature requires longer reaction times (~48 hours) and results in lower yields (~60%) due to incomplete alkylation .

Q. How does this compound compare to dimethylsulfoniopropionate (DMSP) in biological studies?

Unlike DMSP, which is a zwitterionic osmolyte, this compound’s ester group enhances lipophilicity, making it more suitable for cell membrane permeability studies. However, its sulfonium center is less stable under physiological pH, limiting in vivo applications without derivatization .

Q. What role does the sulfonium center play in radical-mediated transformations?

The sulfonium group acts as a radical reservoir, releasing methyl or ethoxy-oxoethyl radicals under UV irradiation or thermal activation. Electron paramagnetic resonance (EPR) studies confirm radical species formation, which are pivotal in C–C bond-forming reactions or polymer initiations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.